Chlorotris(triphenylphosphine)ruthenium(II) acetate
Overview
Description
Chlorotris(triphenylphosphine)ruthenium(II) acetate is an organometallic compound with the chemical formula C56H48ClO2P3Ru. It is a coordination complex of ruthenium, featuring three triphenylphosphine ligands, one chloride ligand, and one acetate ligand. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties.
Scientific Research Applications
Chlorotris(triphenylphosphine)ruthenium(II) acetate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is employed in industrial processes for the synthesis of fine chemicals and pharmaceuticals.
Safety and Hazards
Mechanism of Action
Target of Action
Chlorotris(triphenylphosphine)ruthenium(II) acetate, also known as acetic acid;chlororuthenium;triphenylphosphane, is a complex organometallic compound Similar ruthenium-based compounds are known to act as catalysts in various organic synthesis reactions .
Mode of Action
It is known that ruthenium-based catalysts generally facilitate chemical reactions by providing an alternative reaction pathway with a lower activation energy .
Biochemical Pathways
Ruthenium-based catalysts are often used in hydrogenation reactions, transfer hydrogenative c-c bond-forming reactions, transfer hydrogenation, and α-alkylation of ketones with primary alcohols .
Result of Action
The result of the action of this compound would depend on the specific reaction it is used to catalyze. In general, the use of this compound as a catalyst can increase the efficiency of the reaction and improve the yield of the desired product .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorotris(triphenylphosphine)ruthenium(II) acetate can be synthesized through the reaction of ruthenium trichloride trihydrate with triphenylphosphine in the presence of an acetate source. The reaction typically involves the following steps:
- Dissolving ruthenium trichloride trihydrate in methanol.
- Adding triphenylphosphine to the solution.
- Introducing an acetate source, such as sodium acetate, to the mixture.
- Heating the reaction mixture under reflux conditions for several hours.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
Chlorotris(triphenylphosphine)ruthenium(II) acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium species.
Substitution: The triphenylphosphine ligands can be substituted with other ligands, such as carbonyl or phosphine ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions are typically carried out in organic solvents like dichloromethane or toluene under inert atmosphere conditions.
Major Products
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium species.
Substitution: New ruthenium complexes with different ligands.
Comparison with Similar Compounds
Similar Compounds
Dichlorotris(triphenylphosphine)ruthenium(II): This compound has two chloride ligands instead of one chloride and one acetate ligand.
Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II): This complex features a carbonyl ligand in place of the acetate ligand.
Uniqueness
Chlorotris(triphenylphosphine)ruthenium(II) acetate is unique due to the presence of the acetate ligand, which imparts distinct reactivity and stability compared to its analogs. The acetate ligand can participate in various catalytic cycles, making this compound particularly versatile in organic synthesis and catalysis.
Properties
IUPAC Name |
acetic acid;chlororuthenium;triphenylphosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.C2H4O2.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4;;/h3*1-15H;1H3,(H,3,4);1H;/q;;;;;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTWJXOYUHUABE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H49ClO2P3Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
983.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55978-89-7 | |
Record name | 55978-89-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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